
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazones with diketones. One common method includes the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
化学反应分析
Types of Reactions: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydropyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism by which 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing processes such as inflammation and pain perception .
相似化合物的比较
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Shares a similar aromatic structure but differs in its heterocyclic core.
3-Methylmethcathinone: Another compound with a 3-methylphenyl group but with different pharmacological properties.
Uniqueness: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique pyrazolone core, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-6-5-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChI 键 |
RYZYYHUSHJKVJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


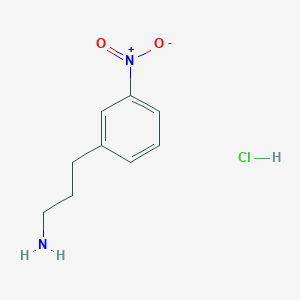
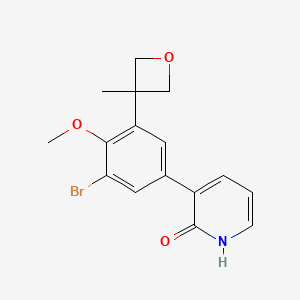
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
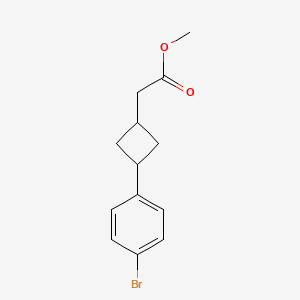
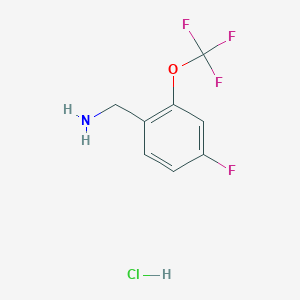
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)



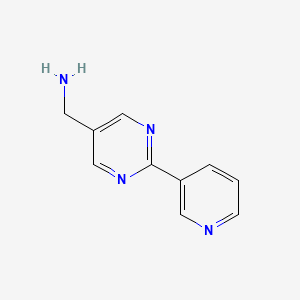
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
